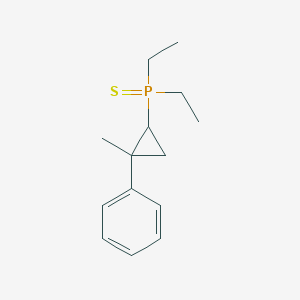
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C₁₄H₂₁PS It is characterized by a cyclopropyl ring substituted with a phenyl group and a methyl group, along with a diethylphosphine sulfide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diethylphosphine with a suitable cyclopropyl precursor. One common method is the reaction of diethylphosphine sulfide with 2-methyl-2-phenylcyclopropyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylphosphine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Diethyl(2-methyl-2-phenylcyclopropyl)phosphine oxide.
Reduction: Diethyl(2-methyl-2-phenylcyclopropyl)phosphine.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal centers in catalytic processes. The diethylphosphine moiety can coordinate to metal centers, facilitating various catalytic transformations. In biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine: Lacks the sulfanylidene moiety.
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine oxide: Contains an oxidized phosphorus center.
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine sulfide: Similar structure but different substituents on the cyclopropyl ring.
Uniqueness
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane is unique due to its combination of a cyclopropyl ring with a phenyl and methyl group, along with a diethylphosphine sulfide moiety
Propriétés
Numéro CAS |
112031-36-4 |
|---|---|
Formule moléculaire |
C14H21PS |
Poids moléculaire |
252.36 g/mol |
Nom IUPAC |
diethyl-(2-methyl-2-phenylcyclopropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H21PS/c1-4-15(16,5-2)13-11-14(13,3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3 |
Clé InChI |
VZEXVOIHAZYRJN-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(CC)C1CC1(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




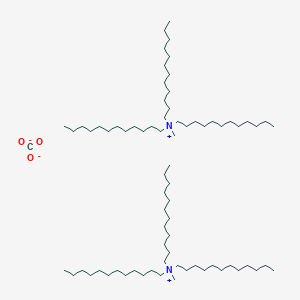
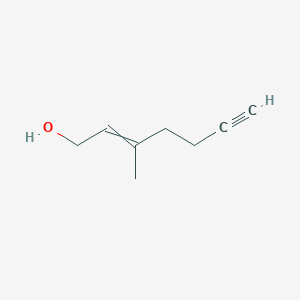
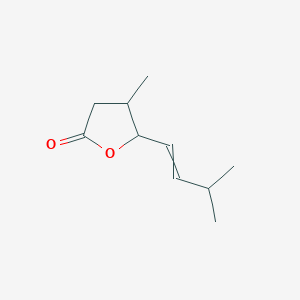
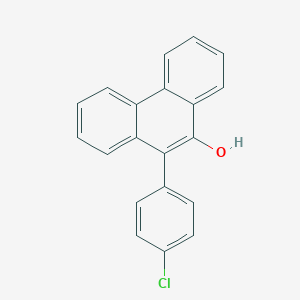
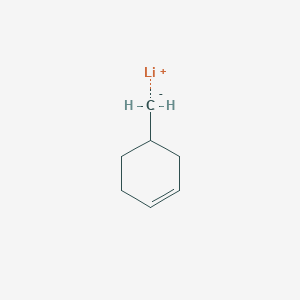
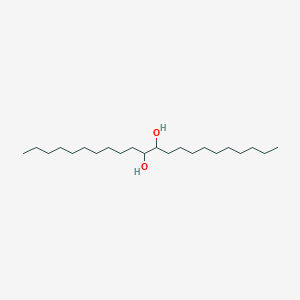
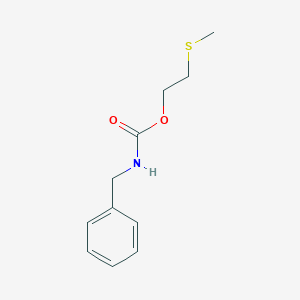
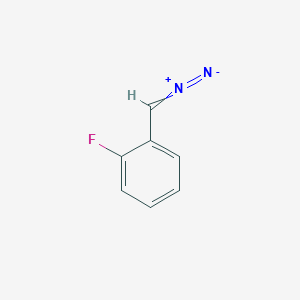

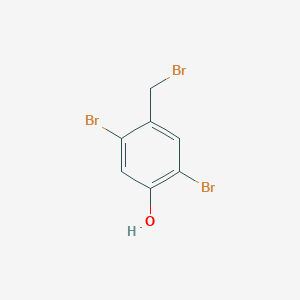
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)

